6-(2-Aminopropyl)-2,3-dihydrobenzofuran
6-(2-Aminopropyl)-2,3-dihydrobenzofuran
Brand Name:
Vulcanchem
CAS No.:
152623-93-3
VCID:
VC21137043
InChI:
InChI=1S/C11H15NO/c1-8(12)6-9-2-3-10-4-5-13-11(10)7-9/h2-3,7-8H,4-6,12H2,1H3
SMILES:
CC(CC1=CC2=C(CCO2)C=C1)N
Molecular Formula:
C11H15NO
Molecular Weight:
177.24 g/mol
6-(2-Aminopropyl)-2,3-dihydrobenzofuran
CAS No.: 152623-93-3
Cat. No.: VC21137043
Molecular Formula: C11H15NO
Molecular Weight: 177.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 152623-93-3 |
|---|---|
| Molecular Formula | C11H15NO |
| Molecular Weight | 177.24 g/mol |
| IUPAC Name | 1-(2,3-dihydro-1-benzofuran-6-yl)propan-2-amine |
| Standard InChI | InChI=1S/C11H15NO/c1-8(12)6-9-2-3-10-4-5-13-11(10)7-9/h2-3,7-8H,4-6,12H2,1H3 |
| Standard InChI Key | VRNGXHJGMCJRSQ-UHFFFAOYSA-N |
| SMILES | CC(CC1=CC2=C(CCO2)C=C1)N |
| Canonical SMILES | CC(CC1=CC2=C(CCO2)C=C1)N |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator